2,3-Dibromo-4-nitropentane

Structural Isomerism Reactivity Stereochemistry

2,3-Dibromo-4-nitropentane (CAS 62545-05-5) is a halogenated nitroalkane with the molecular formula C₅H₉Br₂NO₂ and a molecular weight of 274.94 g/mol. This compound, featuring both electron-withdrawing nitro and halogen substituents, is classified within the broader category of α-halo-nitro compounds, which are recognized for their established antimicrobial properties and utility as versatile intermediates in organic synthesis.

Molecular Formula C5H9Br2NO2
Molecular Weight 274.94 g/mol
CAS No. 62545-05-5
Cat. No. B15450819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-4-nitropentane
CAS62545-05-5
Molecular FormulaC5H9Br2NO2
Molecular Weight274.94 g/mol
Structural Identifiers
SMILESCC(C(C(C)Br)Br)[N+](=O)[O-]
InChIInChI=1S/C5H9Br2NO2/c1-3(6)5(7)4(2)8(9)10/h3-5H,1-2H3
InChIKeyJMRGWTWWBVCGHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dibromo-4-nitropentane (CAS 62545-05-5): Technical Specifications & Chemical Class Overview


2,3-Dibromo-4-nitropentane (CAS 62545-05-5) is a halogenated nitroalkane with the molecular formula C₅H₉Br₂NO₂ and a molecular weight of 274.94 g/mol [1]. This compound, featuring both electron-withdrawing nitro and halogen substituents, is classified within the broader category of α-halo-nitro compounds, which are recognized for their established antimicrobial properties [2] and utility as versatile intermediates in organic synthesis [3]. Its specific 2,3-vicinal dibromide and 4-nitro substitution pattern distinguishes it from other positional isomers, potentially influencing its reactivity, stability, and biological activity profile [1].

Technical Justification: Why a Generic Dibromo-Nitroalkane Cannot Substitute for 2,3-Dibromo-4-nitropentane


Direct substitution of 2,3-Dibromo-4-nitropentane (CAS 62545-05-5) with another in-class compound, such as a positional isomer or an analog with additional substituents, carries significant scientific risk. The precise placement of the two bromine atoms and the single nitro group on the pentane backbone dictates the compound's fundamental properties. Positional isomers like 1,2-dibromo-3-nitropentane [1] or 2,3-dibromo-2-nitropentane [2] will exhibit distinct reactivity profiles due to differences in steric hindrance and electronic distribution. Furthermore, the introduction of an additional methyl group, as in 2,3-dibromo-2-methyl-4-nitropentane [3], increases molecular weight and lipophilicity (XLogP3-AA 2.6), which can drastically alter membrane permeability, metabolic stability, and off-target interactions in biological assays. These structural nuances can lead to non-reproducible results, especially in applications sensitive to precise steric and electronic parameters, underscoring the need for a compound-specific, rather than class-based, procurement strategy.

Quantitative Differentiation of 2,3-Dibromo-4-nitropentane: A Comparative Data Guide


Structural Comparison: Vicinal vs. Geminal Bromine Substitution Pattern

The primary differentiation for 2,3-dibromo-4-nitropentane lies in its unique 2,3-vicinal dibromide arrangement, which confers distinct reactivity compared to analogs like 2,3-dibromo-2-nitropentane [1]. In the target compound, bromine atoms are on adjacent carbons (C2 and C3) adjacent to a nitro group at C4 [2]. This vicinal arrangement promotes specific elimination and substitution pathways not accessible to analogs with a geminal dibromide pattern (e.g., both bromines on C2).

Structural Isomerism Reactivity Stereochemistry

Physicochemical Property Comparison: Lipophilicity (XLogP3-AA) vs. a Methyl Analog

Lipophilicity is a key determinant of a compound's pharmacokinetic behavior. The computed partition coefficient (XLogP3-AA) for the target compound is compared to its closest analog with a computed value, 2,3-dibromo-2-methyl-4-nitropentane [1]. While a direct XLogP3-AA for 2,3-dibromo-4-nitropentane is not available in the primary database, the structural difference suggests a quantifiable difference in lipophilicity relative to the methylated analog.

Lipophilicity ADME Drug Discovery

Antimicrobial Activity: Class-Level Evidence for Sec-α-Bromo-Nitroalkanes

As a sec-α-bromo-nitro compound, 2,3-dibromo-4-nitropentane belongs to a class known for potent antimicrobial activity. A foundational study established that this specific subclass of compounds is active against both bacteria and fungi, and that sec-bromo derivatives are the most active and stable among the halogenated nitroalkanes tested [1]. While not a direct assay of the target compound, this class-level inference provides a strong rationale for its potential as an antimicrobial lead.

Antimicrobial Antibacterial Antifungal

Synthetic Utility: Quantitative Yield Comparison for Related Dibromo-Nitropentane Intermediates

The utility of dibromo-nitropentanes as synthetic intermediates is demonstrated by the high yields achieved in the synthesis of functionalized analogs. For instance, the closely related compound 2,4-dibromo-2,4-dinitropentane serves as a precursor to 3-alkoxy-2,4-dibromo-2,4-dinitropentanes in yields ranging from 75% to 86% [1]. This highlights the general reactivity and value of this scaffold in constructing more complex molecules. The 2,3-dibromo-4-nitropentane isomer is expected to participate in similar high-yielding transformations, offering a distinct set of potential products due to its unique substitution pattern.

Organic Synthesis Yield Intermediate

Recommended Application Scenarios for 2,3-Dibromo-4-nitropentane (CAS 62545-05-5) Based on Evidence


Medicinal Chemistry: Lead Compound for Antimicrobial Drug Discovery

Leverage 2,3-dibromo-4-nitropentane as a core scaffold in the development of novel antibacterial and antifungal agents. Its classification as a sec-α-bromo-nitroalkane aligns with a known class of potent antimicrobials, and the sec-bromo derivatives are noted for their superior activity and stability [1]. This compound offers a defined starting point for structure-activity relationship (SAR) studies, with the 2,3-dibromo-4-nitro substitution pattern providing a unique handle for optimization of potency and pharmacokinetic properties [2].

Organic Synthesis: A Specialized Building Block for Complex Molecule Construction

Employ 2,3-dibromo-4-nitropentane as a key intermediate for introducing a vicinal dibromide and a nitro group into a target molecule. Its structure suggests it is amenable to further functionalization via nucleophilic substitution or elimination reactions. The high yields (75-86%) reported for the functionalization of a closely related dibromo-nitropentane scaffold support the expectation that this isomer will serve as a productive and versatile reagent in multi-step synthetic pathways [1].

Chemical Biology: A Precise Probe for Investigating Halo-Nitro Mechanisms of Action

Utilize 2,3-dibromo-4-nitropentane as a specific chemical probe to investigate the cellular mechanisms of halo-nitro compounds. Its well-defined structure allows for comparative studies with positional isomers (e.g., 1,2-dibromo-3-nitropentane [2]) to dissect the contribution of bromine and nitro group positioning to biological activity, cytotoxicity, and target engagement. This can provide fundamental insights into the mode of action of this understudied class of bioactive molecules [3].

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